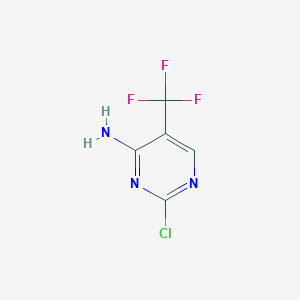

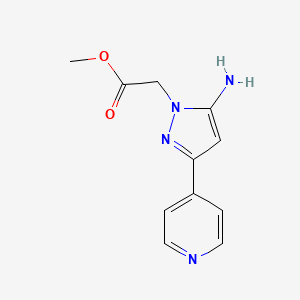

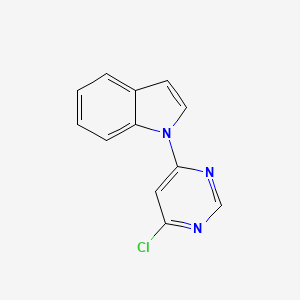

![molecular formula C12H16N4 B1470218 2-シクロヘキシルピラゾロ[1,5-a]ピリミジン-6-アミン CAS No. 1484872-09-4](/img/structure/B1470218.png)

2-シクロヘキシルピラゾロ[1,5-a]ピリミジン-6-アミン

説明

“2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

科学的研究の応用

抗腫瘍用途

2-シクロヘキシルピラゾロ[1,5-a]ピリミジン-6-アミンを含むピラゾロ[1,5-a]ピリミジン誘導体は、医薬品化学において高いインパクトを持つことが明らかになっています . これらは、抗腫瘍足場として使用されてきました . これらの誘導体は、さまざまな作用機序を通じて抗がん治療の可能性を示しています .

酵素阻害活性

これらの化合物は、酵素阻害活性も示しています . これは、これらの化合物が特定の酵素を阻害する可能性があり、ピラゾロ[1,5-a]ピリミジンコアを持つ薬物の合理的で効率的な設計につながる可能性があることを意味します .

タンパク質キナーゼ阻害剤

2-シクロヘキシルピラゾロ[1,5-a]ピリミジン-6-アミンを含むピリミジンおよび融合ピリミジン誘導体は、がん治療のためのタンパク質キナーゼ阻害剤として有望であることが示されています . タンパク質キナーゼは、細胞の増殖、分化、移動、代謝を制御するために不可欠な酵素です .

抗凝固療法

検索結果に直接記載されていませんが、類似の化合物が抗凝固療法に使用されてきました . 2-シクロヘキシルピラゾロ[1,5-a]ピリミジン-6-アミンにも同様の用途がある可能性があります。

材料科学への応用

ピラゾロ[1,5-a]ピリミジン誘導体は、その顕著な光物理的特性により、材料科学で大きな注目を集めています . これらは、ユニークな特性を持つ新しい材料の開発に使用される可能性があります .

光学用途

ピラゾロ[1,5-a]ピリミジンのファミリーは、光学用途のための戦略的な化合物として特定されています . これらの単純で環境に優しい合成方法と調整可能な光物理的特性は、この分野に適しています .

作用機序

Target of Action

The primary target of 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine is believed to be protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to changes in cellular processes controlled by these kinases, such as cell growth and metabolism .

Biochemical Pathways

The inhibition of protein kinases by 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine affects various biochemical pathways. These pathways are involved in controlling cell growth, differentiation, migration, and metabolism . The downstream effects of this inhibition can lead to changes in these cellular processes.

Result of Action

The molecular and cellular effects of 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine’s action are primarily due to its inhibition of protein kinases. This can lead to changes in cell growth, differentiation, migration, and metabolism . The specific effects would depend on the types of cells and the specific protein kinases that are targeted.

生化学分析

Biochemical Properties

2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with tropomyosin receptor kinases (Trks), which are involved in cellular signaling pathways .

Cellular Effects

The effects of 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine on various cell types and cellular processes are profound. It has been shown to inhibit the growth of several cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death .

Molecular Mechanism

At the molecular level, 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine exerts its effects through specific binding interactions with biomolecules. It inhibits CDK2 by binding to its active site, preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, it acts as an inhibitor of tropomyosin receptor kinases, affecting downstream signaling pathways involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .

Metabolic Pathways

2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with various enzymes, including cytochrome P450, which plays a key role in its biotransformation . These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, which can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy .

特性

IUPAC Name |

2-cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c13-10-7-14-12-6-11(15-16(12)8-10)9-4-2-1-3-5-9/h6-9H,1-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLPMCZGRUHJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN3C=C(C=NC3=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

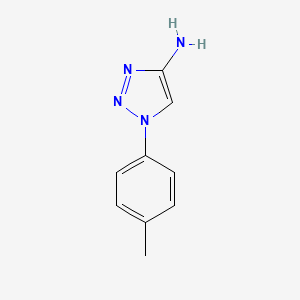

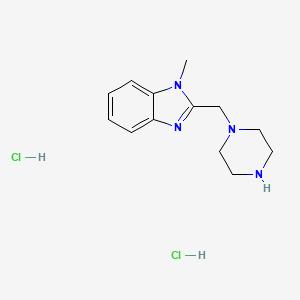

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1470149.png)

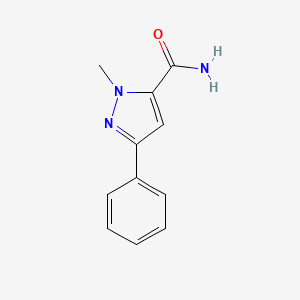

![3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1470153.png)